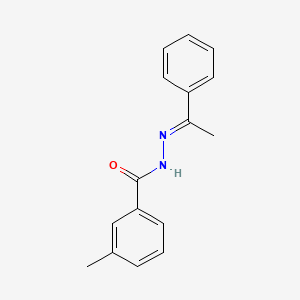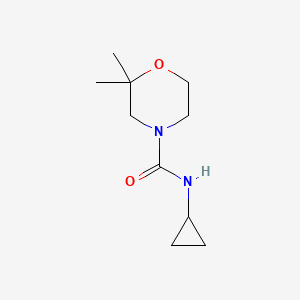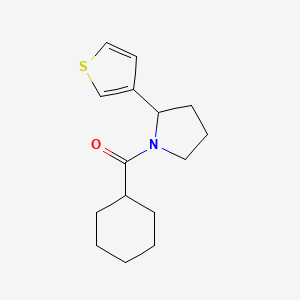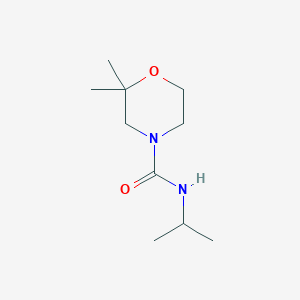
3-methyl-N'-(1-phenylethylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N'-(1-phenylethylidene)benzohydrazide, also known as MPBH, is a chemical compound that has been widely used in scientific research due to its unique properties. MPBH is a hydrazide derivative of benzophenone and is commonly used as a photosensitive cross-linking agent in the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 3-methyl-N'-(1-phenylethylidene)benzohydrazide involves the formation of a covalent bond between two adjacent amino acid residues in a protein complex. This covalent bond stabilizes the protein complex and prevents its dissociation. The cross-linking reaction is initiated by the absorption of UV light by the benzophenone moiety of this compound, which then reacts with the nearby amino acid residues.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is used solely as a research tool to study protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N'-(1-phenylethylidene)benzohydrazide as a cross-linking agent include its high efficiency, specificity, and ease of use. This compound can cross-link proteins in their native state, and the cross-linking reaction can be easily controlled by varying the exposure time to UV light. However, the limitations of using this compound include its potential toxicity to cells and its limited applicability to certain types of proteins. This compound can also cross-link non-specifically with other biomolecules, leading to false-positive results.
Direcciones Futuras
Future research on 3-methyl-N'-(1-phenylethylidene)benzohydrazide could focus on developing new cross-linking agents with improved specificity and reduced toxicity. Additionally, the development of new techniques for analyzing cross-linked protein complexes could lead to a better understanding of protein-protein interactions and their role in cellular processes. Finally, the use of this compound in combination with other techniques such as mass spectrometry and cryo-electron microscopy could provide new insights into the structure and function of protein complexes.
Métodos De Síntesis
3-methyl-N'-(1-phenylethylidene)benzohydrazide can be synthesized by the reaction between 3-methylbenzohydrazide and 1-phenylethylidene-1,3-dihydroindol-2-one in the presence of a catalyst. The reaction yields a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
3-methyl-N'-(1-phenylethylidene)benzohydrazide has been widely used in scientific research as a photosensitive cross-linking agent to study protein-protein interactions. When exposed to ultraviolet (UV) light, this compound forms a covalent bond between two adjacent amino acid residues, thus stabilizing the protein complex. This technique is commonly used in structural biology to study the conformational changes of proteins and protein-protein interactions.
Propiedades
IUPAC Name |
3-methyl-N-[(E)-1-phenylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-7-6-10-15(11-12)16(19)18-17-13(2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,19)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYVHHJNGJHVDB-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)

![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)



![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)


![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)